Bis-(2-trifluoromethoxy-ethyl)-amine
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Overview
Description
Bis-(2-trifluoromethoxy-ethyl)-amine: is a fluorinated organic compound characterized by the presence of two trifluoromethoxy groups attached to an ethylamine backbone. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, making it a valuable substituent in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-(2-trifluoromethoxy-ethyl)-amine typically involves the reaction of 2,2-difluoro-1,3-dimethylimidazoline with trifluoromethyl triflate in the presence of alcohols. This one-pot process allows for the direct conversion of functionalized alcohols to the corresponding trifluoromethyl ether derivatives . The reaction conditions are mild, and the process is highly chemoselective, ensuring high conversion rates despite the low nucleophilicity of the trifluoromethoxy anion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions: Bis-(2-trifluoromethoxy-ethyl)-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-substituted alcohols, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Bis-(2-trifluoromethoxy-ethyl)-amine is used as a building block in the synthesis of various fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological and medicinal research, the compound is explored for its potential as a pharmaceutical intermediate. The trifluoromethoxy group enhances the stability and bioavailability of drug candidates, making it a promising component in drug design .
Industry: The compound finds applications in the agrochemical industry, where it is used in the synthesis of pesticides and herbicides. Its high electronegativity and lipophilicity contribute to the efficacy of these products .
Mechanism of Action
The mechanism of action of Bis-(2-trifluoromethoxy-ethyl)-amine involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- Bis(trifluoroacetoxy)iodo benzene
- 1,3-Bis(trifluoromethyl)benzene
- N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine
Uniqueness: Bis-(2-trifluoromethoxy-ethyl)-amine stands out due to its dual trifluoromethoxy groups, which confer unique properties such as increased stability and lipophilicity. These characteristics make it more effective in certain applications compared to similar compounds .
Properties
Molecular Formula |
C6H9F6NO2 |
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Molecular Weight |
241.13 g/mol |
IUPAC Name |
2-(trifluoromethoxy)-N-[2-(trifluoromethoxy)ethyl]ethanamine |
InChI |
InChI=1S/C6H9F6NO2/c7-5(8,9)14-3-1-13-2-4-15-6(10,11)12/h13H,1-4H2 |
InChI Key |
HCUDUAUFDNNYTA-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(F)(F)F)NCCOC(F)(F)F |
Origin of Product |
United States |
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